

Fmoc-Thr-OH supplier and pricing information

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Compound of Interest

Compound Name: Fmoc-Thr-OH

Cat. No.: B557369

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An In-Depth Technical Guide to **Fmoc-Thr-OH** for Researchers

This guide provides an overview of Fmoc-L-Threonine (**Fmoc-Thr-OH**), a crucial amino acid derivative for peptide synthesis, focusing on supplier information, pricing, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Fmoc-Thr-OH: Properties and Applications

Fmoc-L-Threonine (N- α -Fmoc-L-threonine) is a derivative of the amino acid L-Threonine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its alpha-amino group. This protecting group is stable under acidic conditions but easily removed by a base, typically piperidine, making it central to the Fmoc solid-phase peptide synthesis (SPPS) strategy.^{[1][2]} SPPS allows for the stepwise construction of peptides, and **Fmoc-Thr-OH** is the building block used to incorporate threonine residues into a peptide sequence.^{[2][3]} Threonine's hydroxyl side chain can also be a site for post-translational modifications like glycosylation or phosphorylation, making derivatives of **Fmoc-Thr-OH** essential for synthesizing complex peptides.^{[4][5]}

Supplier and Pricing Information

The availability and cost of **Fmoc-Thr-OH** can vary significantly between suppliers. The following table summarizes pricing information from various sources for research-grade **Fmoc-Thr-OH** (CAS No: 73731-37-0). Please note that prices are subject to change and may not include shipping or handling fees. Some suppliers require a login to view pricing.

Supplier	Quantity	Price (USD)	Price per Gram (USD)	Notes
MedchemExpress	100 g	\$83.00	\$0.83	In-stock.[6]
Biosynth	250 g	\$313.33	\$1.25	Lead time 3-4 weeks.[7]
500 g	\$610.17	\$1.22	Lead time 3-4 weeks.[7]	
RayBiotech	25 g	\$89.00	\$3.56	In-stock.[8]
ChemPep	5 g	\$42.00	\$8.40	For Research & Development use only.[9]
Carl ROTH	1 kg	€1,139.00 (~\$1,230)	~\$1.23	Ready for dispatch in 3-4 weeks.[10]
Advanced ChemTech	5 g	\$25.00	\$5.00	Price for Fmoc-Thr(tBu)-OH.[5]
25 g	\$50.00	\$2.00	Price for Fmoc-Thr(tBu)-OH.[5]	
100 g	\$150.00	\$1.50	Price for Fmoc-Thr(tBu)-OH.[5]	
Sigma-Aldrich	Various	Varies	Varies	Requires login for contract pricing.
Aapptec	Various	Varies	Varies	Requires login for pricing.[11]
CDH Fine Chemical	5 g, 25 g, 100 g	Varies	Varies	Pack sizes available.[12]

Note: Pricing for the tert-butyl protected derivative, Fmoc-Thr(tBu)-OH, is included for comparison as it is commonly used in peptide synthesis.[\[5\]](#)

Experimental Protocols

The following is a standard protocol for the incorporation of **Fmoc-Thr-OH** into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling

- Objective: To prepare the solid support for peptide synthesis.
- Procedure:
 - Place the appropriate resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
 - Wash the resin with dimethylformamide (DMF) three times for one minute each.
 - Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions.[\[1\]](#)

Fmoc Deprotection

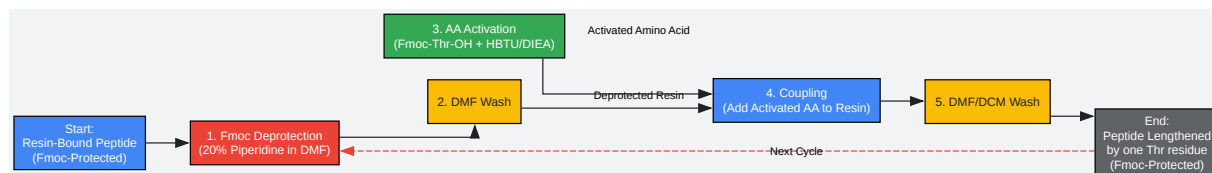
- Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.
- Procedure:
 - Drain the DMF from the swollen resin.
 - Add a solution of 20% piperidine in DMF to the resin.[\[1\]](#)
 - Agitate the mixture for 5 minutes and then drain the piperidine solution.
 - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[\[1\]](#)
 - Drain the solution and wash the resin thoroughly with DMF (5 to 7 times for one minute each) to remove all traces of piperidine.[\[1\]](#)

Amino Acid Coupling

- Objective: To activate and couple **Fmoc-Thr-OH** to the deprotected N-terminus of the peptide chain.
- Procedure:
 - In a separate vial, dissolve 3-4 equivalents of **Fmoc-Thr-OH** and 3-4 equivalents of a coupling agent (e.g., HBTU) in DMF.[\[1\]](#)
 - Add 6-8 equivalents of a base, typically diisopropylethylamine (DIEA), to the amino acid/coupling agent mixture.[\[1\]](#)
 - Allow the mixture to pre-activate for 1-2 minutes.
 - Add the activated **Fmoc-Thr-OH** solution to the deprotected resin.
 - Agitate the reaction mixture for 30-60 minutes. Reaction completion can be monitored using a qualitative method like the Kaiser test.[\[1\]](#)
 - Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times for one minute) and then with dichloromethane (DCM) (3 times for one minute).[\[1\]](#)

Visualized Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the addition of one amino acid residue.



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Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

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